molecular formula C22H24N4O B2606621 (E)-2-cyano-N-phenethyl-3-(4-phenylpiperazin-1-yl)acrylamide CAS No. 885180-88-1

(E)-2-cyano-N-phenethyl-3-(4-phenylpiperazin-1-yl)acrylamide

Cat. No.: B2606621
CAS No.: 885180-88-1
M. Wt: 360.461
InChI Key: OLOIMLMWDNCTLN-CZIZESTLSA-N
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Description

(E)-2-cyano-N-phenethyl-3-(4-phenylpiperazin-1-yl)acrylamide is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a cyano group, a phenethyl group, and a phenylpiperazinyl group attached to an acrylamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-2-cyano-N-phenethyl-3-(4-phenylpiperazin-1-yl)acrylamide typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the acrylamide backbone: This can be achieved through the reaction of acryloyl chloride with an appropriate amine.

    Introduction of the cyano group: This step often involves the use of cyanogen bromide or similar reagents.

    Attachment of the phenethyl group: This can be done through a nucleophilic substitution reaction.

    Incorporation of the phenylpiperazinyl group: This step usually involves the reaction of a piperazine derivative with a phenyl halide under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to improve yield and reduce reaction times.

Chemical Reactions Analysis

Types of Reactions

(E)-2-cyano-N-phenethyl-3-(4-phenylpiperazin-1-yl)acrylamide undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions are common, especially involving the cyano and phenyl groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with palladium on carbon.

    Substitution: Sodium hydride or other strong bases for deprotonation, followed by the addition of alkyl halides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines or alcohols.

Scientific Research Applications

(E)-2-cyano-N-phenethyl-3-(4-phenylpiperazin-1-yl)acrylamide has a wide range of applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

    (E)-2-cyano-N-phenethyl-3-(4-methylpiperazin-1-yl)acrylamide: Similar structure but with a methyl group instead of a phenyl group.

    (E)-2-cyano-N-phenethyl-3-(4-chloropiperazin-1-yl)acrylamide: Contains a chlorine atom in place of the phenyl group.

Uniqueness

(E)-2-cyano-N-phenethyl-3-(4-phenylpiperazin-1-yl)acrylamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its ability to interact with multiple molecular targets makes it a versatile compound in research and potential therapeutic applications .

Properties

IUPAC Name

(E)-2-cyano-N-(2-phenylethyl)-3-(4-phenylpiperazin-1-yl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24N4O/c23-17-20(22(27)24-12-11-19-7-3-1-4-8-19)18-25-13-15-26(16-14-25)21-9-5-2-6-10-21/h1-10,18H,11-16H2,(H,24,27)/b20-18+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OLOIMLMWDNCTLN-CZIZESTLSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C=C(C#N)C(=O)NCCC2=CC=CC=C2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN(CCN1/C=C(\C#N)/C(=O)NCCC2=CC=CC=C2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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